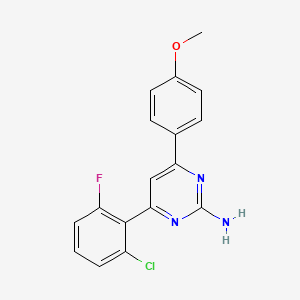
4-(3-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine is a synthetic organic compound that is used in scientific research. It is an aromatic heterocyclic compound that is composed of two aromatic rings, a pyrimidine ring and an amine group. This compound is also known as 4-MPNP, and has been used in a variety of scientific research applications, including drug discovery, biochemistry, and physiology.
科学的研究の応用
4-MPNP has been used in a variety of scientific research applications. It has been used as a tool to study drug metabolism, as it can be used to measure the rate at which drugs are metabolized by the body. It has also been used to study the structure and function of enzymes, as it can be used to study the binding of enzymes to substrates. In addition, it has been used to study the structure and function of proteins, as it can be used to study the binding of proteins to ligands. Finally, it has been used to study the structure and function of nucleic acids, as it can be used to study the binding of nucleic acids to DNA and RNA.
作用機序
The mechanism of action of 4-MPNP is not fully understood. However, it is believed to act as a competitive inhibitor of enzymes, as it binds to the active site of enzymes and blocks the binding of substrates to the enzyme. In addition, it is believed to act as an allosteric modulator of proteins, as it binds to the allosteric site of proteins and modulates their activity. Finally, it is believed to act as an agonist of nucleic acids, as it binds to DNA and RNA and activates their transcription and translation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MPNP are not fully understood. However, it is believed to have a variety of effects on the body, including the inhibition of enzymes, modulation of proteins, and activation of nucleic acids. In addition, it is believed to have an effect on the immune system, as it has been shown to modulate the activity of immune cells. Finally, it is believed to have an effect on the nervous system, as it has been shown to modulate the activity of neurons.
実験室実験の利点と制限
4-MPNP has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in a variety of solvents. In addition, it is non-toxic and non-irritating, and it has a low boiling point. However, it has several limitations for use in laboratory experiments. It is not soluble in water, and it is not very soluble in organic solvents. In addition, it is not very stable in the presence of acids or bases.
将来の方向性
The future directions of 4-MPNP research are numerous. It has potential applications in drug discovery, as it can be used to identify new drugs and to study the metabolism of existing drugs. In addition, it has potential applications in biochemistry and physiology, as it can be used to study the structure and function of enzymes, proteins, and nucleic acids. Finally, it has potential applications in immunology, as it can be used to study the activity of immune cells.
合成法
4-MPNP is synthesized by a multi-step process. The first step involves the reaction between 3-methoxyphenol and 4-nitrophenol to form 4-(3-methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-ol. This reaction is conducted in an acidic medium, such as sulfuric acid, and is catalyzed by a base, such as sodium hydroxide. The second step involves the reaction of the pyrimidin-2-ol and an amine, such as aniline, to form 4-MPNP. This reaction is conducted in a basic medium, such as sodium hydroxide, and is catalyzed by a base, such as sodium hydroxide.
特性
IUPAC Name |
4-(3-methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c1-24-14-4-2-3-12(9-14)16-10-15(19-17(18)20-16)11-5-7-13(8-6-11)21(22)23/h2-10H,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCZSJHEFXQBTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(3-Pyridylimino)methyl]phenol](/img/structure/B6346859.png)








